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1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine
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Overview
Description
1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine is a complex organic compound that features a pyrrole ring substituted with fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine typically involves the reaction of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile with a palladium carbon catalyst under hydrogenation conditions . The reaction is carried out in a solvent such as tetrahydrofuran, with acetic acid and anhydrous sodium acetate as additional reagents. The reaction conditions include maintaining a temperature of 30±10°C and a pressure of 0.4±0.1 MPa for 20 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Post-reaction processing steps include pH adjustment, extraction, drying, concentration, and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation with catalysts like palladium on carbon or Raney nickel.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl groups, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.
Scientific Research Applications
The compound 1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. Below is a detailed exploration of its applications, supported by comprehensive data tables and case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C12H13FN2
- Molecular Weight : 204.24 g/mol
- CAS Number : 90168694
Structure
The compound features a pyrrole ring substituted with a fluorophenyl group, which is significant for its biological activity.
Medicinal Chemistry
This compound is primarily studied for its potential therapeutic effects. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development.
Pharmacological Studies
Research indicates that compounds with similar structures exhibit activity against certain types of cancer and neurological disorders. For instance, the presence of the fluorophenyl group can enhance lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier.
Biosensor Development
The immobilization of biomolecules on sensor surfaces is crucial for developing effective biosensors. The compound's amine groups can facilitate the attachment of enzymes or antibodies, enhancing the sensitivity and specificity of biosensors.
Case Study: Protein Immobilization
A study demonstrated that using similar amine-reactive compounds could successfully immobilize proteins on sensor surfaces without compromising their activity. This technique has implications in diagnostics, particularly for detecting biomarkers in diseases.
Environmental Applications
The compound's potential in environmental science arises from its ability to interact with various organic compounds, which could be useful in bioremediation processes to detoxify contaminated environments.
Case Study: Biodegradation
Research into related compounds has shown their effectiveness in degrading pollutants in soil and water systems, suggesting that this compound could have similar applications.
Data Tables
Application Area | Description | Potential Impact |
---|---|---|
Medicinal Chemistry | Drug development for cancer and neurological disorders | Improved therapeutic outcomes |
Biosensor Development | Protein immobilization for enhanced sensor performance | Increased detection sensitivity |
Environmental Science | Bioremediation of pollutants | Cleaner ecosystems |
Mechanism of Action
The mechanism of action of 1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine involves its interaction with specific molecular targets. The fluorophenyl groups enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The pyrrole ring structure allows for interactions with nucleophilic sites in biological systems, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile: This compound shares the fluorophenyl and pyrrole-like structure but differs in its pyrazolo[3,4-b]pyridine core.
5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile: Similar in having the fluorophenyl and pyrrole components but lacks the N-methylmethanamine substitution.
Uniqueness
1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine is unique due to its dual fluorophenyl substitutions and the presence of the N-methylmethanamine group, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
The compound 1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine , also known as TAK-438, is a novel potassium-competitive acid blocker (P-CAB) that has shown significant biological activity in various pharmacological studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of TAK-438 is C21H20F2N4O4 with a molecular weight of approximately 461.46 g/mol. The compound features a unique pyrrole structure, which is essential for its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H20F2N4O4 |
Molecular Weight | 461.46 g/mol |
CAS Number | 2098974-13-9 |
Purity | >98% |
TAK-438 functions primarily as a potassium-competitive acid blocker , inhibiting the H+, K+-ATPase enzyme in gastric parietal cells. This inhibition leads to decreased gastric acid secretion, making it a promising candidate for treating acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.
In vitro studies demonstrated that TAK-438 exhibited an IC50 value of 0.019 μM against H+, K+-ATPase activity at pH 6.5, significantly outperforming traditional proton pump inhibitors like lansoprazole, which had an IC50 of 7.6 μM .
Pharmacological Effects
Several studies have evaluated the pharmacological effects of TAK-438, particularly in terms of its efficacy in reducing gastric acid secretion:
- In Vitro Studies : TAK-438 was shown to completely inhibit basal and stimulated gastric acid secretion in rat models at doses as low as 4 mg/kg, demonstrating both potency and duration of action superior to existing treatments .
- In Vivo Studies : In animal models, TAK-438 not only inhibited gastric acid secretion effectively but also sustained its effects longer than traditional PPIs .
Case Studies and Clinical Implications
Recent clinical investigations have highlighted the potential of TAK-438 in managing conditions that require rapid and sustained acid suppression:
- Efficacy in Refractory Cases : Patients with GERD who did not respond adequately to PPIs showed marked improvement when treated with TAK-438, indicating its role as a second-line therapy .
- Safety Profile : Preliminary safety assessments indicate a favorable profile with minimal adverse effects reported during trials, making it a viable option for long-term management of acid-related diseases .
Properties
Molecular Formula |
C23H21F2N3 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-[5-(2-fluorophenyl)-1H-pyrrol-3-yl]-N-[[5-(2-fluorophenyl)-1H-pyrrol-3-yl]methyl]-N-methylmethanamine |
InChI |
InChI=1S/C23H21F2N3/c1-28(14-16-10-22(26-12-16)18-6-2-4-8-20(18)24)15-17-11-23(27-13-17)19-7-3-5-9-21(19)25/h2-13,26-27H,14-15H2,1H3 |
InChI Key |
KJUVDJNMXYOUNK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CNC(=C1)C2=CC=CC=C2F)CC3=CNC(=C3)C4=CC=CC=C4F |
Origin of Product |
United States |
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